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Compound of Interest

Compound Name: NK-122

Cat. No.: B1679014

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for the generation of
a murine model with a targeted knockout of the hypothetical gene NK-122. The methodology
leverages the CRISPR-Cas9 system for efficient gene editing. It covers the entire workflow
from initial guide RNA design to the breeding and phenotyping of the resulting knockout
animals.

Part 1: Design and In Vitro Validation of sgRNA

The success of a CRISPR-Cas9 experiment is critically dependent on the design of the single
guide RNA (sgRNA).[1][2][3] An effective sgRNA directs the Cas9 nuclease to the specific
genomic locus with high efficiency and minimal off-target effects.[2][4] For a knockout model,
SgRNAs are typically designed to target an early exon to induce a frameshift mutation
(insertion/deletion or indel), leading to a premature stop codon and nonsense-mediated decay
of the transcript.[5][6]

1.1 Protocol: sgRNA Design

o Obtain Target Sequence: Retrieve the genomic sequence of the NK-122 gene, focusing on
the first or second exon.
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o Use Design Tools: Utilize publicly available sgRNA design tools (e.g., Broad Institute GPP
sgRNA Designer, CHOPCHOP, CRISPOR).[3] These tools identify potential 20-nucleotide
target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM),
which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[1][6]

 Prioritize and Select: Choose 2-3 sgRNAs based on high on-target efficiency scores and low
off-target predictions.[2][7] Key parameters to consider are the GC content (ideally 40-80%)
and the absence of secondary structures.[2]

1.2 Data Presentation: sgRNA Candidate Selection

Sequence (5' On-Target Off-Target
sgRNAID Target Exon
to 3') Score Score
GATCGTACGTA
NK-122_sg1 1 95 88
GCTAGCATCG
CTAGCTAGCTA
NK-122_sg2 1 92 85
GCTAGCATGC
AGCTAGCTAGC
NK-122_sg3 2 88 80
TAGCTAGCTA

1.3 Protocol: In Vitro Validation of sgRNA Efficacy

e Synthesize sgRNAs: Synthesize the selected sgRNAs.

¢ Prepare Ribonucleoprotein (RNP) Complex: Incubate the synthetic sSgRNA with purified
SpCas9 nuclease to form an RNP complex.

o Cell Line Transfection: Transfect a murine cell line (e.g., Neuro-2a) with the RNP complexes.

o Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the cells.

o Efficacy Assessment: Amplify the target region by PCR and use a mismatch cleavage assay
(e.g., T7 Endonuclease I) or Sanger sequencing with subsequent analysis (e.g., ICE or
TIDE) to quantify the percentage of indels.[1] Select the sgRNA with the highest cleavage
efficiency for microinjection.
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Part 2: Generation of NK-122 Knockout Founder
Mice
The generation of knockout mice is achieved by delivering the CRISPR-Cas9 components

directly into one-cell mouse embryos (zygotes).[4][8][9] This is most commonly done via
microinjection into the cytoplasm or pronucleus.[8]

2.1 Protocol: Preparation of Injection Mix and Microinjection

o RNP Complex Formation: Prepare the injection mix by combining the most effective sgRNA
and Cas9 protein in an embryo-grade injection buffer (e.g., 1 mM Tris-HCI, 0.1 mM EDTA,
pH 7.5).[10] Typical final concentrations are 20-50 ng/pL for Cas9 and 10-25 ng/uL for
SgRNA.[10]

e Zygote Production: Superovulate female mice (e.g., C57BL/6N strain) and mate them with
stud males. Harvest fertilized zygotes from the oviducts.[8]

» Microinjection: Using a micromanipulator and an inverted microscope, inject the RNP
solution into the cytoplasm of the harvested zygotes.[8] This method is often preferred for its
high efficiency and lower toxicity compared to pronuclear injection.[8]

o Embryo Transfer: Culture the injected zygotes overnight to the two-cell stage. Transfer the
viable embryos into the oviducts of pseudopregnant surrogate female mice.[8][11]

2.2 Data Presentation: Microinjection and Founder Generation Summary

Parameter Value
Strain C57BL/6N
Zygotes Injected 200
Embryos Transferred 185
Surrogate Mothers 8

Pups Born (FO Founders) 45

Birth Rate (%) 24.3%

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1679014?utm_src=pdf-body
https://www.jax.org/news-and-insights/jax-blog/2016/march/crispr-your-way-to-faster-easier-mouse-knockout-models
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://sfvideo.blob.core.windows.net/sitefinity/docs/default-source/user-submitted-method/crispr-cas9-rnp-delivery-mouse-zygote-microinjection-cb-gurumurthyc56b5a1532796e2eaa53ff00001c1b3c.pdf?sfvrsn=6f123407_12
https://sfvideo.blob.core.windows.net/sitefinity/docs/default-source/user-submitted-method/crispr-cas9-rnp-delivery-mouse-zygote-microinjection-cb-gurumurthyc56b5a1532796e2eaa53ff00001c1b3c.pdf?sfvrsn=6f123407_12
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6526459/
https://www.genetargeting.com/exclusive-newsletter-content/how-a-knockout-mouse-is-made
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2.3 Diagram: Experimental Workflow

Phase 1: Preparation Phase 2: Mouse Generation
SgRNA Design & Selection Superovulation & Mating
Cas9/sgRNA RNP Preparation f———--- | Zygote Harvest

L]

Cytoplasmic Microinjection

.

Embryo Transfer to Surrogate

Phase 3: Anal;isis & Breeding

FO Pups Born

:

Genotyping of FO Founders

:

Breeding to F1

:

Establish KO Line (F2 Hom.)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1679014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Caption: Workflow for generating NK-122 knockout mice via CRISPR-Cas9.

Part 3: Identification of Founders and Colony
Establishment

Founder (FO) animals must be genotyped to identify individuals carrying the desired mutation.
Because CRISPR-Cas9 editing can occur at different stages in the one-cell embryo, FO mice
are often mosaic.[12] Therefore, it is essential to breed founders to the F1 generation to
confirm germline transmission of the knockout allele.[11][12]

3.1 Protocol: Genotyping of Founder (FO) Mice
o Sample Collection: At 2-3 weeks of age, collect a small ear or tail biopsy from each pup.

e Genomic DNA Extraction: Isolate genomic DNA using a standard digestion protocol (e.qg.,
Proteinase K) followed by purification.[13][14]

» PCR Amplification: Design PCR primers flanking the sgRNA target site to amplify a ~300-500
bp fragment.[15]

o Mutation Analysis: Sequence the PCR products (Sanger sequencing). Analyze the
sequencing chromatograms for the presence of indels (insertions/deletions) by comparing
them to the wild-type sequence. Tools like DECODR can help deconvolve mixed traces from
heterozygous or mosaic animals.[15]

3.2 Data Presentation: FO Founder Genotyping Results
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Mutation
Pup ID Sex Genotype Result L
Description
FO0-01 M Wild-Type No indel detected
7 bp deletion
F0-02 F Heterozygous )
(frameshift)
) 2 bp deletion / 1 bp
F0-03 M Mosaic ) )
insertion
F0-04 M Wild-Type No indel detected
1 bp insertion
FO0-05 F Heterozygous

(frameshift)

3.3 Protocol: Breeding for Germline Transmission and Colony Establishment

o Founder Breeding: Select FO founders with confirmed frameshift mutations and breed them
with wild-type mice of the same background strain.

e F1 Genotyping: Genotype all F1 offspring as described in Protocol 3.1. The presence of the
mutation in F1 pups confirms germline transmission from the FO parent.

o Establishment of Homozygous Line: Intercross heterozygous F1 mice (NK-122+/-) to
generate homozygous knockout (NK-122-/-), heterozygous (NK-122+/-), and wild-type (NK-
122+/+) littermates in the F2 generation, following Mendelian inheritance ratios.

Part 4: Off-Target Analysis and Phenotyping

A critical consideration in any CRISPR-based model is the potential for off-target mutations at
genomic sites with sequence similarity to the sgRNA.[16][17] Once a stable knockout line is
established, a comprehensive phenotyping pipeline should be employed to characterize the
function of the NK-122 gene.[18][19]

4.1 Protocol: Off-Target Analysis
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« In Silico Prediction: Use computational tools to predict the top 5-10 potential off-target sites
in the mouse genome.[7][20]

o Targeted Sequencing: For the founder mouse selected to establish the colony, extract
genomic DNA.

» PCR and Sequencing: Amplify and sequence these predicted off-target loci to check for any
unintended mutations.[17]

» Whole Genome Sequencing (Optional): For the highest level of scrutiny, perform whole-
genome sequencing on the selected founder to provide an unbiased assessment of off-target
effects and other potential genomic alterations.[16][21]

4.2 Protocol: Preliminary Phenotyping Pipeline A standardized phenotyping protocol is crucial
for reproducible results.[18][22] The following is a baseline screen.

» Baseline Health and Husbandry: Monitor body weight, general health, behavior, and
breeding performance of NK-122-/- mice compared to wild-type littermates.[22][23][24]

o Hematology and Clinical Chemistry: Collect blood samples for a complete blood count (CBC)
and analysis of key serum biomarkers (e.g., glucose, lipids, liver enzymes).

» Histopathology: At a defined endpoint (e.g., 12 weeks), euthanize a cohort of mice and
perform necropsy. Collect major organs (brain, heart, liver, kidney, spleen) for histological
examination.

o Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, anxiety
levels, and cognitive performance (e.g., open field test, elevated plus-maze).[22]

4.3 Data Presentation: Hypothetical Phenotypic Data
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Mean * SEM
Parameter Genotype P-value
(n=10/group)
Body Weight (g) at 12
y Weight (9) Wild-Type 25.4+0.8 0.04
wks
NK-122 -/- 28.1+£0.9
Blood Glucose
Wild-Type 155 + 12 0.65
(mg/dL)
NK-122 -/- 162 £ 15
Liver Weight (% of )
Wild-Type 45+0.2 <0.01
Body)
NK-122 -/- 58+0.3
4.4 Diagram: Hypothetical NK-122 Signaling Pathway
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Caption: Hypothetical signaling cascade involving the NK-122 kinase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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